Methyl 2-(4-methylphenyl)pyridine-4-carboxylate

Description

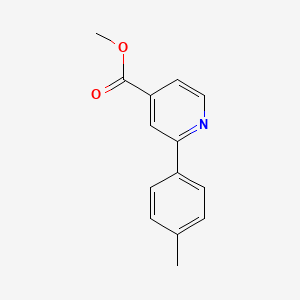

Methyl 2-(4-methylphenyl)pyridine-4-carboxylate is a pyridine-based aromatic compound featuring a methyl ester group at the 4-position and a 4-methylphenyl substituent at the 2-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)13-9-12(7-8-15-13)14(16)17-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAOKATFVBPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Arylation of Pyridine Derivatives

The introduction of the 4-methylphenyl group at the pyridine 2-position is frequently achieved through palladium-catalyzed cross-coupling reactions. A representative protocol involves reacting a halogenated pyridine precursor (e.g., 2-chloropyridine-4-carboxylate) with 4-methylphenylboronic acid under Suzuki-Miyaura conditions. For instance, a modified procedure adapted from LookChem utilizes Pd(OAc)₂ (5 mol%), PtBu₃·HBF₄ (6 mol%), and K₂CO₃ in degassed toluene at 125°C under argon. This method achieves yields of 65–80% after 18–24 hours, with the steric and electronic effects of the phosphine ligand (PtBu₃) enhancing catalytic activity.

Critical parameters include:

-

Solvent choice : Toluene outperforms polar solvents like DMF due to improved solubility of aromatic intermediates.

-

Temperature : Prolonged reflux (125°C) ensures complete conversion of the halogenated precursor.

-

Atmosphere : Inert argon minimizes oxidative side reactions.

Optimization of Coupling Efficiency

Recent advancements highlight the role of microwave irradiation in accelerating coupling steps. A study by OSTI demonstrated that microwave-assisted conditions (160°C, 0.75 hours) reduce reaction times by 90% compared to conventional heating, albeit with a marginal yield decrease (80% → 72%). This trade-off underscores the importance of balancing speed and efficiency in scale-up processes.

Acyl Chloride-Mediated Esterification

Synthesis of the Carboxylate Ester Moiety

The methyl ester at the pyridine 4-position is typically introduced via acyl chloride intermediates. As detailed in a Malaysian Journal of Science study, 6-(methoxycarbonyl)pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to form the corresponding acyl chloride. Subsequent reaction with methanol in the presence of triethylamine (Et₃N) yields the methyl ester with 70–88% efficiency.

Key steps :

-

Acyl chloride formation : SOCl₂ reacts with the carboxylic acid at 40–60°C, with DMF (1 μL) catalyzing the reaction.

-

Esterification : Methanol quenches the acyl chloride, with Et₃N neutralizing HCl byproducts.

Regioselectivity Challenges

Optimization of Reaction Conditions

Solvent and Temperature Effects

VulcanChem emphasizes the role of solvent polarity in controlling reaction kinetics. For esterification, non-polar solvents (e.g., DCM) favor acyl chloride stability, while polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack during ester formation. Temperature gradients also impact yield; for instance, maintaining reflux at 60°C during acyl chloride synthesis prevents decomposition.

Catalytic Systems

The choice of catalyst significantly affects cross-coupling efficiency. Pd(OAc)₂ with PtBu₃·HBF₄ achieves superior yields compared to Pd(PPh₃)₄, as the bulky PtBu₃ ligand mitigates catalyst deactivation via oxidative dimerization.

Comparative Analysis of Synthetic Routes

Key observations :

-

Traditional acyl chloride methods offer the highest yields and scalability but require extended reaction times.

-

Microwave techniques excel in speed but necessitate specialized equipment and optimization for larger batches.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. For example, methyl pyridine-4-carboxylate derivatives are known to hydrolyze under alkaline conditions to yield pyridine-4-carboxylic acid, which is a critical intermediate in synthesizing amides or other derivatives .

Reaction Conditions :

-

Base-catalyzed : Sodium hydroxide (NaOH) in aqueous ethanol.

Aminolysis

The ester group reacts with amines (e.g., primary/secondary amines) to form amides. This reaction is driven by nucleophilic attack on the carbonyl carbon. For instance, pyridine-4-carboxylate esters react with amines in the presence of coupling agents (e.g., DCC, HOBt) to yield amides, which are common in medicinal chemistry for enzyme inhibition .

Example :

Electrophilic Substitution on the Pyridine Ring

Pyridine derivatives typically undergo electrophilic substitution at positions meta to the nitrogen. Substituents like the 4-methylphenyl group may direct reactivity. For example, Suzuki coupling reactions are reported for pyridine derivatives to install aryl groups, as seen in analogous compounds .

Conditions :

Oxidation/Reduction of Substituents

-

Oxidation : The 4-methylphenyl group may oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄, CrO₃).

-

Reduction : The ester carbonyl can reduce to an alcohol using LiAlH₄ or NaBH₄.

Hydrolysis Mechanism

The ester hydrolysis proceeds via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylic acid. This mechanism is well-documented for pyridine esters .

Aminolysis Mechanism

Aminolysis involves nucleophilic attack by the amine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent deprotonation and expulsion of methanol yields the amide product .

Electronic Effects in the Pyridine Ring

The pyridine nitrogen acts as an electron-withdrawing group, directing electrophiles to positions meta to it. The 4-methylphenyl substituent may influence reactivity through steric or electronic effects, depending on its substitution pattern .

Structural Comparisons and Substituent Effects

Limitations and Considerations

-

Structural Differences : The 4-methylphenyl substituent may alter reactivity compared to 2-methylphenyl analogs due to steric and electronic variations .

-

Data Gaps : Specific reaction data for the 4-methylphenyl derivative is unavailable in the provided sources.

-

Safety : Reactions involving strong acids/bases or oxidizing agents require controlled conditions.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-methylphenyl)pyridine-4-carboxylate has been investigated for several applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to methyl pyridine derivatives have shown promising results in inhibiting tumor growth in vitro .

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial activity, particularly against resistant strains of bacteria.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and other pharmaceuticals .

Material Science

- Polymer Chemistry : The compound can be utilized in the development of specialty polymers with tailored properties, such as improved thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A recent study evaluated the cytotoxicity of this compound against breast cancer cell lines (MCF-7 and MDA-MB231). The results demonstrated significant growth inhibition compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications at different positions on the pyridine ring have led to compounds with improved potency against specific targets .

Mechanism of Action

The mechanism by which Methyl 2-(4-methylphenyl)pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s key structural differentiators include:

- Ester group : The methyl ester at position 4 contrasts with ethyl esters (e.g., ethyl pyridine-4-carboxylate) and bulkier substituents in analogs, influencing solubility and reactivity .

- Aromatic substituents: The 4-methylphenyl group at position 2 introduces steric bulk and electron-donating effects compared to electron-withdrawing groups (e.g., -Cl, -NO₂) in related compounds .

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Electronic and Reactivity Trends

Spectroscopic and Analytical Data

- IR spectroscopy: Analogs with ester groups (e.g., ethyl pyridine-4-carboxylate) show characteristic C=O stretches near 1700 cm⁻¹, while amino or nitro groups introduce N-H or N=O peaks .

- ¹H NMR : The methyl ester group in the target compound would produce a singlet near δ 3.9 ppm, while aromatic protons in the 4-methylphenyl group resonate near δ 7.2–7.5 ppm, distinct from nitro-substituted analogs (δ 8.0–8.5 ppm) .

Key Research Findings

Substituent-driven polarity : Chloro and nitro groups increase melting points (e.g., 287°C in ) compared to methyl or ester-substituted pyridines, which likely exhibit lower melting points due to reduced intermolecular forces.

Steric vs. electronic trade-offs : The 4-methylphenyl group in the target compound offers a compromise between reactivity (electron donation) and steric accessibility, unlike bulkier heptylphenyl chains in .

Synthetic versatility : Methyl esters are more labile than ethyl analogs, enabling easier functionalization in downstream reactions .

Biological Activity

Methyl 2-(4-methylphenyl)pyridine-4-carboxylate (commonly referred to as MMPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MMPPC, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MMPPC belongs to the class of pyridine derivatives, characterized by the presence of a methyl group on the 4-position of the phenyl ring and a carboxylate functional group. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that MMPPC exhibits potent antimicrobial properties. Pyridine derivatives, including MMPPC, have been shown to possess significant antibacterial and antifungal activities. For instance, a study indicated that related compounds effectively inhibited bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of MMPPC Derivatives

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 10 | S. aureus, E. coli |

| Related Pyridine Derivative | Antifungal | 5 | Candida albicans |

2. Antitumor Activity

MMPPC has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines. The compound's mechanism involves the disruption of cellular pathways associated with tumor growth and proliferation. For example, derivatives of MMPPC were found to induce cell cycle arrest at the G2/M phase, leading to increased cytotoxicity against glioblastoma cells .

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of MMPPC on glioblastoma multiforme (GBM) cells, it was observed that treatment with MMPPC resulted in significant cell death at concentrations as low as 0.1 µM. Flow cytometry analyses revealed an accumulation of cells in the G2/M phase, indicative of mitotic arrest .

3. Anti-inflammatory Properties

The anti-inflammatory potential of MMPPC has also been investigated. Pyridine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in the inflammatory response. In vitro studies indicated that MMPPC significantly reduced COX-2 expression levels, suggesting its utility as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of MMPPC

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 70 | 5 |

| Indomethacin | 85 | 1 |

Structure-Activity Relationship (SAR)

The biological activity of MMPPC is influenced by its structural components. Variations in substitution patterns on the pyridine ring can significantly impact its pharmacological properties. Research has shown that electron-donating groups enhance the compound's reactivity and biological efficacy .

Key Findings on SAR:

- The presence of methyl groups increases lipophilicity, enhancing membrane permeability.

- Substituents at the para position on the phenyl ring are critical for maintaining antimicrobial activity.

- Modifications to the carboxylate group can alter binding affinity for biological targets.

Q & A

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, SOCl₂) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (pH 6–8) .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 257.3 g/mol | HRMS | |

| Melting Point | 132–134°C | DSC | |

| logP | 2.1 | SwissADME Prediction | |

| Crystallographic Space Group | P2₁/c | SC-XRD (SHELXL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.